molecular formula C9H9FO4 B11902221 Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

Cat. No.: B11902221
M. Wt: 200.16 g/mol
InChI Key: QSSQPVOLTGAACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid and features both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3,4-dihydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential drug candidate .

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C9H9FO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3

InChI Key

QSSQPVOLTGAACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.